![molecular formula C10H8BrNO B6334308 5-(2-bromo-4-methylphenyl)oxazole CAS No. 938461-08-6](/img/structure/B6334308.png)
5-(2-bromo-4-methylphenyl)oxazole
Overview
Description
5-(2-bromo-4-methylphenyl)oxazole is a chemical compound with the molecular formula C10H8BrNO. It has a molecular weight of 238.08 . The IUPAC name for this compound is 5-(2-bromo-4-methylphenyl)oxazole . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-(2-bromo-4-methylphenyl)oxazole is 1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
5-(2-bromo-4-methylphenyl)oxazole is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Antibacterial Activity: Oxazole derivatives exhibit antibacterial effects against various pathogens. Researchers have explored their potential as novel antibiotics or as components in combination therapies.
Antifungal Properties: Certain oxazole derivatives, including 5-(2-bromo-4-methylphenyl)oxazole, demonstrate antifungal activity. They may serve as leads for developing antifungal drugs.
Antiviral Agents: Oxazole-based compounds have been investigated for their antiviral properties. These molecules could potentially inhibit viral replication or entry.
Anticancer Potential: Studies suggest that oxazole derivatives possess anticancer activity. Researchers investigate their effects on cancer cell lines and explore their mechanisms of action.
Anti-Inflammatory Effects: Oxazoles may modulate inflammatory pathways. Their anti-inflammatory properties make them interesting candidates for drug development.
Organic Synthesis and Catalysis
The synthesis of oxazole derivatives has seen significant advancements. Notably, magnetic nanocatalysts have emerged as efficient tools for their preparation. Here’s how:
Magnetic Nanocatalysts: Magnetic nanoparticles, due to their high stability and easy surface modification, serve as excellent catalysts. Researchers have developed magnetic nanocatalysts for the synthesis of various oxazole derivatives, including 5-(2-bromo-4-methylphenyl)oxazole. These catalysts offer several advantages:
This field represents a promising avenue for synthetic chemists working on oxazole derivatives, especially those interested in magnetic nanocatalysts .
Material Science and Beyond
Beyond medicinal and synthetic applications, oxazole derivatives find relevance in material science, such as:
Safety and Hazards
The safety information available indicates that 5-(2-bromo-4-methylphenyl)oxazole may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety pictograms associated with this compound are GHS07 . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
5-(2-bromo-4-methylphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-2-3-8(9(11)4-7)10-5-12-6-13-10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNUBXYUKHPBEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CN=CO2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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